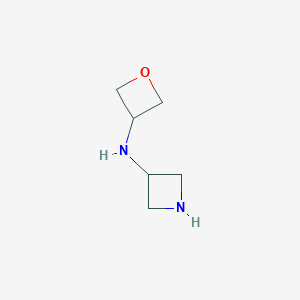

N-(oxetan-3-yl)azetidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(2-7-1)8-6-3-9-4-6/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFLDWGVFWMAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2COC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Oxetan 3 Yl Azetidin 3 Amine

Retrosynthetic Analysis of the N-(oxetan-3-yl)azetidin-3-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and applying functional group interconversions. This approach provides a logical roadmap for designing a synthetic route. lkouniv.ac.insunderland.ac.uk

The primary disconnections for this compound involve the cleavage of the C-N bond of the secondary amine, and the disassembly of the azetidine (B1206935) and oxetane (B1205548) rings.

Disconnection Strategies Involving the Azetidine Ring

The azetidine ring, a four-membered nitrogen heterocycle, possesses significant ring strain (approximately 25.2 kcal/mol), which presents both challenges and opportunities in its synthesis. clockss.orgresearchgate.net Common retrosynthetic disconnections for the azetidine ring focus on forming either a C-N or a C-C bond in the final ring-closing step.

C-N Bond Disconnection: This is the most prevalent strategy, typically involving the intramolecular cyclization of a 1,3-disubstituted propane (B168953) derivative. Disconnecting one of the C-N bonds in the azetidine ring of the target molecule leads to acyclic precursors such as γ-aminoalcohols or γ-haloamines. researchgate.netnih.gov These precursors are designed so that the nitrogen atom can act as a nucleophile to displace a leaving group at the 3-position relative to it, forming the strained four-membered ring. clockss.org

C-C Bond Disconnection: An alternative, though less common, approach involves the formation of a C-C bond to complete the azetidine ring. clockss.org This strategy might start from precursors like N-substituted α-amino acids, where a bond is formed between the α-carbon and a carbon atom attached to the nitrogen.

Disconnection Strategies Involving the Oxetane Ring

The oxetane ring is a four-membered ether, and its synthesis also contends with ring strain. acs.org Key disconnection strategies for this moiety include:

Williamson Ether Synthesis Analogue: The most traditional disconnection breaks a C-O bond, leading to a 1,3-halohydrin or a related 1,3-diol derivative. The forward reaction is an intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon bearing a good leaving group to form the oxetane ring. acs.orgbeilstein-journals.org The kinetics for the formation of four-membered rings are generally less favorable than for three, five, or six-membered rings, often requiring strong bases and good leaving groups. acs.org

[2+2] Cycloaddition (Paternò-Büchi Reaction): This photochemical strategy involves disconnecting the oxetane at two C-C bonds and one C-O bond, leading back to a carbonyl compound (like an aldehyde or ketone) and an alkene. The forward reaction is a cycloaddition that forms the oxetane ring in a single step, though it can be limited by selectivity issues and the need for UV irradiation. nih.govacs.org

C-H Functionalization Disconnection: A modern approach disconnects a C-C and a C-O bond, tracing back to an alcohol and a vinylsulfonium salt. beilstein-journals.org The forward reaction proceeds via a radical-mediated C-H activation of an alcohol, followed by annulation. beilstein-journals.orgnih.gov

Formation of the Secondary Amine Linkage

The most logical primary disconnection of the target molecule, this compound, is the C-N bond of the secondary amine that links the two heterocyclic rings. This disconnection simplifies the molecule into two key building blocks: an azetidine synthon and an oxetane synthon.

This leads to two main synthetic strategies in the forward direction:

Reductive Amination: This involves the reaction of azetidin-3-amine (B9764) with oxetan-3-one in the presence of a reducing agent. This is a powerful and common method for forming C-N bonds.

Nucleophilic Substitution: This strategy employs a nucleophilic azetidine derivative and an electrophilic oxetane, or vice versa. For example, azetidin-3-amine can act as a nucleophile to open an oxetane ring activated with a leaving group, or more commonly, react with an oxetane-3-yl precursor bearing a leaving group (e.g., a tosylate or mesylate). chemrxiv.org Another variation is the aza-Michael addition, where an amine adds to an α,β-unsaturated system adjacent to the ring. mdpi.combohrium.com

Synthesis of the Azetidin-3-amine Moiety

The synthesis of the azetidin-3-amine core is a critical step. While azetidines are found in numerous medicinally relevant molecules, their synthesis can be challenging. researchgate.netnih.govchemrxiv.org

Ring-Closing Reactions for Azetidine Formation

The construction of the strained azetidine ring is most commonly achieved through intramolecular cyclization reactions. rsc.org These reactions are designed to favor the formation of the four-membered ring despite the associated strain energy.

A cornerstone of azetidine synthesis is the intramolecular cyclization of acyclic precursors where an amine and a leaving group are separated by a three-carbon chain. researchgate.netnih.gov

From 1,3-Amino Alcohols: In this method, a 1,3-amino alcohol is the key precursor. The hydroxyl group is not a good leaving group itself, so it must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). Subsequent treatment with a base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the sulfonate ester and forming the azetidine ring. sciforum.net This method is robust and allows for the synthesis of optically active azetidines if the starting amino alcohol is chiral. sciforum.net

From 1,3-Haloamines: Alternatively, a γ-haloamine can be used as the direct precursor for cyclization. clockss.org The halogen atom serves as the leaving group. The cyclization is typically induced by a base to deprotonate the amine, initiating the intramolecular SN2 reaction to form the C-N bond and close the ring. The choice of halogen (I > Br > Cl) can influence the reaction rate.

The table below summarizes findings from a study on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which presents an alternative route to functionalized azetidines. nih.gov

| Substrate | Product | Yield (%) |

| cis-N-benzyl-4,5-epoxy-hexan-1-amine | 1-benzyl-2-ethyl-azetidin-3-ol | 91 |

| cis-N-benzyl-4,5-epoxy-octan-1-amine | 1-benzyl-2-butyl-azetidin-3-ol | 85 |

| cis-N-benzyl-4,5-epoxy-2-methyl-hexan-1-amine | 1-benzyl-2-ethyl-4-methyl-azetidin-3-ol | 88 |

| cis-N-(4-methoxybenzyl)-4,5-epoxy-hexan-1-amine | 1-(4-methoxybenzyl)-2-ethyl-azetidin-3-ol | 92 |

This table illustrates the yields of various azetidine derivatives synthesized through the intramolecular aminolysis of epoxy amines, a reaction that forms the core azetidine ring structure. nih.gov

Another relevant study by Wang et al. (2020) describes a straightforward, single-step synthesis of azetidine-3-amines from a commercially available material, 1-benzhydrylazetidin-3-yl methanesulfonate, by displacement with various amines. chemrxiv.orgacs.org

| Amine Nucleophile | Product | Yield (%) |

| Methylamine | 1-Benzhydryl-N-methylazetidin-3-amine | - (Yield not specified, but successful) |

| Benzylamine | 1-Benzhydryl-N-benzylazetidin-3-amine | 48 |

| (S)-1-Phenylethylamine | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60 |

| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | - (Yield not specified, but successful) |

This table shows the yields for the synthesis of various N-substituted azetidin-3-amines via nucleophilic substitution, demonstrating a direct method to functionalize the azetidine-3-amine core. chemrxiv.org

Photocycloadditions and [2+2] Cycloadditions to Form Azetidines

Photocycloadditions, particularly the aza Paternò-Büchi reaction, represent a powerful and direct route to functionalized azetidines through the [2+2] cycloaddition of an imine and an alkene. researchgate.netrsc.orgrsc.org However, this approach has faced challenges, including competing E/Z isomerization of the imine component. researchgate.net

Recent advancements have focused on overcoming these limitations. The use of visible light and photocatalysts has emerged as a milder and more efficient alternative to traditional UV irradiation. For instance, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed utilizing the triplet state reactivity of 2-isoxazoline-3-carboxylates. nih.gov This method, facilitated by an iridium photocatalyst, allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions. nih.govspringernature.com The resulting highly functionalized azetidines can be readily deprotected to yield the free azetidine core. nih.gov

Dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox catalysis, have also been developed for the stereoselective synthesis of azetidines. acs.org This atom-economical approach uses a single photocatalyst to drive the reaction. acs.org

Table 1: Examples of Photocycloadditions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Intermolecular [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate, Alkene | Iridium photocatalyst, Visible light | Functionalized Azetidine | Up to 99% | springernature.com |

| Dehydrogenative [2+2] Cycloaddition | Dihydroquinoxalinone, Styrene | Ir(ppy)₃, Visible light | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-one | High | acs.org |

| Intramolecular [2+2] Photocycloaddition | Proximate bichromophoric system with imine and alkene | Acetone-sensitized excitation | Bicyclic Azetidine | 80-85% | rsc.org |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and common method for accessing the azetidine scaffold. ub.bwmagtech.com.cn This functional group transformation provides a reliable route to diversely substituted azetidines.

Various reducing agents have been employed for this transformation, with hydroalanes and diborane (B8814927) being particularly effective. publish.csiro.auacs.orgpublish.csiro.au The reduction of N-substituted azetidin-2-ones with diborane in tetrahydrofuran (B95107) or alane in ether proceeds rapidly and in good yields. publish.csiro.aupublish.csiro.au A key advantage of this method is the retention of stereochemistry at the ring substituents. publish.csiro.aupublish.csiro.au While diborane reductions can sometimes lead to ring-opened 3-aminopropanol byproducts, alane reductions are generally cleaner in this regard. publish.csiro.au Lithium aluminium hydride (LiAlH₄) has also been utilized, particularly in the synthesis of stereodefined aziridines and azetidines from 4-(haloalkyl)azetidin-2-ones. nih.gov

Table 2: Reducing Agents for Azetidin-2-one Reduction

| Reducing Agent | Solvent | Key Features | Reference |

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Rapid, good yield, retention of stereochemistry, potential for ring-opening side products. | publish.csiro.aupublish.csiro.au |

| Alane (AlH₃) | Ether | Rapid, good yield, retention of stereochemistry, minimal ring-opening. | publish.csiro.aupublish.csiro.au |

| Lithium Aluminium Hydride (LiAlH₄) | Not specified | Effective for specific substrates like 4-(haloalkyl)azetidin-2-ones. | nih.gov |

Strain-Release Reactions of Azabicyclo[1.1.0]butanes (ABBs) with Amine Nucleophiles

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of 1,3-disubstituted azetidines through strain-release-driven reactions. nih.gov The reaction of ABBs with nucleophiles, including amines, allows for the rapid construction of the azetidine core. nih.govresearchgate.net

Activation of the ABB nitrogen with an electrophile triggers the ring-opening, which is then followed by the addition of a nucleophile to the bridgehead carbon. nih.gov For instance, the reaction of ABBs with aromatic amines in the presence of a Lewis acid like Mg(ClO₄)₂ can afford 3-aminoazetidine derivatives. researchgate.net This methodology has been extended to develop novel spirocyclization reactions, highlighting the versatility of ABBs in generating complex, three-dimensional scaffolds. d-nb.infonih.govbris.ac.uk The reaction of azabicyclo[1.1.0]butyl carbinols can be directed towards either semipinacol rearrangement to form keto-azetidines or towards the formation of spiroepoxy azetidines, depending on the nature of the activating agent. nih.govresearchgate.net

Amination Strategies for 3-Aminoazetidines

The synthesis of 3-aminoazetidines often involves the reductive amination of a 3-azetidinone precursor. nih.gov This key transformation allows for the introduction of various substituents on the nitrogen atom of the 3-amino group. The reaction of a commercially available N-protected 3-azetidinone with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common strategy. nih.gov

Alternatively, direct ring-opening of 1-azabicyclo[1.1.0]butane with amines can provide access to 3-aminoazetidine derivatives. researchgate.net For the synthesis of this compound, a subsequent step would involve the coupling of a protected 3-aminoazetidine with an oxetane-containing electrophile or the reductive amination of an oxetane-3-one with a 3-aminoazetidine. Aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates also provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comnih.govresearchgate.net

Synthesis of the Oxetan-3-yl Moiety

The oxetane ring is another strained four-membered heterocycle that requires specific synthetic strategies for its construction. magtech.com.cnresearchgate.net

Intramolecular Cyclization Strategies for Oxetane Formation

Intramolecular cyclization is a common and effective method for forming the oxetane ring. magtech.com.cnbeilstein-journals.org These reactions typically involve the formation of a carbon-oxygen bond to close the four-membered ring.

The intramolecular Williamson etherification is a classic and widely used method for synthesizing oxetanes. beilstein-journals.orgthieme-connect.de This reaction involves the Sₙ2 displacement of a leaving group, such as a halide or a sulfonate, by an alkoxide within the same molecule. beilstein-journals.org The starting materials for this cyclization are typically 1,3-halohydrins or their equivalents, which can be derived from 1,3-diols. thieme-connect.de

Despite being a kinetically less favored 4-exo-tet cyclization, the Williamson etherification remains a practical and versatile approach. beilstein-journals.orgbeilstein-journals.org Challenges such as competing Grob fragmentation can often be overcome by careful choice of reaction conditions and substrates. beilstein-journals.org For instance, the synthesis of oxetan-3-one, a key precursor for the oxetan-3-yl moiety, can be achieved through a multi-step sequence involving an intramolecular cyclization of a monotosylated dihydroxyacetone derivative. acs.org This approach highlights the power of intramolecular etherification in building the core oxetane structure. acs.org Recent advancements have also coupled Williamson etherification with C-H functionalization, providing a more direct route to oxetanes from simple alcohols. beilstein-journals.orgbeilstein-journals.org

Ring-Expansion of Epoxides

The ring-expansion of epoxides provides a pathway to the oxetane core. This transformation involves the intramolecular rearrangement of a suitably substituted epoxide, typically facilitated by a Lewis acid. The process initiates with the generation of a carbocation or a similar reactive intermediate at a position gamma to the oxygen atom within the epoxide-containing molecule. This intermediate then undergoes a 3-exo-tet ring closure, expanding the three-membered epoxide ring into the four-membered oxetane ring. The starting epoxides for this reaction are frequently synthesized from allylic alcohols. The success of this methodology is highly dependent on the specific substrate and the precise reaction conditions, as competitive side reactions, such as hydrolysis or rearrangement to carbonyl compounds, can present significant challenges.

[2+2] Photocycloaddition Reactions (Paternò-Büchi Reaction)

A prominent and powerful method for constructing the oxetane ring is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. This reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then reacts with the ground-state alkene to form the oxetane ring. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the electronic and steric nature of the carbonyl and alkene reactants, the solvent used, and the presence of any chiral auxiliaries or catalysts. For the synthesis of precursors to oxetan-3-one, a common approach involves the photocycloaddition of a ketone or aldehyde with a vinyl ether or a similar enol ether. The resulting alkoxy-substituted oxetane can then be chemically modified to introduce the required functionality at the 3-position. This reaction is particularly valuable for accessing structurally complex oxetanes that are challenging to prepare via other synthetic routes.

Table 1: Examples of Paternò-Büchi Reactions in Oxetane Synthesis

| Carbonyl Compound | Alkene | Product (Oxetane) |

|---|---|---|

| Acetone | 2,3-Dimethyl-2-butene | 2,2,3,3-Tetramethyloxetane |

| Benzophenone | Isobutylene | 2,2-Diphenyl-3,3-dimethyloxetane |

Stereoselective Synthesis of Substituted Oxetanes

The development of stereoselective methods for the synthesis of substituted oxetanes is of significant importance, especially in medicinal chemistry, where the chirality of a molecule can profoundly influence its biological activity. Various strategies have been established to achieve high levels of enantiomeric or diastereomeric excess in the synthesis of oxetanes. These strategies include the use of chiral catalysts, the incorporation of chiral auxiliaries, and substrate-controlled approaches. For example, asymmetric versions of the Paternò-Büchi reaction have been developed, which utilize chiral sensitizers or perform the reaction on a chiral tether to induce stereoselectivity. Another effective approach is the cyclization of chiral, non-racemic precursors. For instance, the intramolecular Williamson ether synthesis of an enantiomerically enriched halohydrin can yield optically active oxetanes. The selection of a particular synthetic strategy depends on the desired substitution pattern of the oxetane and the availability of the necessary starting materials. The ability to control the stereochemistry of the oxetane ring is a critical aspect of synthesizing advanced intermediates like this compound.

Coupling Strategies for this compound Assembly

Once the necessary oxetane and azetidine precursors are in hand, the next critical phase is their coupling to assemble the final this compound molecule.

Formation of the N-C Bond between Oxetane and Azetidine Units

The pivotal step in the synthesis of this compound is the formation of the nitrogen-carbon (N-C) bond that links the oxetane and azetidine rings. A primary and extensively used method for this transformation is reductive amination. This strategy entails the reaction of azetidin-3-amine with oxetan-3-one in the presence of a suitable reducing agent. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A range of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being popular choices due to their mild reaction conditions and high selectivity. The efficiency of this reductive amination is typically high, making it a preferred route in both academic research and industrial production.

Table 2: Common Reducing Agents for the Reductive Amination of Azetidin-3-amine with Oxetan-3-one

| Reducing Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Sodium triacetoxyborohydride | STAB | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH), acidic pH |

Alternative approaches to forming the N-C bond include nucleophilic substitution reactions. For instance, a protected form of azetidin-3-amine can react with an oxetane that has a suitable leaving group, such as a tosylate or mesylate, at the 3-position. However, this method is often less direct because it necessitates the pre-functionalization of the oxetane ring.

Selective Introduction of the Oxetan-3-yl Group onto Azetidin-3-amine Precursors

An alternative synthetic design involves the selective introduction of the oxetan-3-yl group onto a pre-existing azetidin-3-amine scaffold. This approach can be particularly advantageous if a variety of N-substituted azetidin-3-amines are needed. One such method is the direct alkylation of azetidin-3-amine or a protected derivative with a reactive oxetane species. For example, oxetan-3-one can be used directly in a reductive amination protocol as previously described.

Another strategy employs a two-step sequence where a protected azetidin-3-amine is first acylated or sulfonylated, followed by the introduction of the oxetane ring. Nevertheless, for the direct synthesis of this compound, reductive amination remains the most convergent and efficient method. The choice of the specific precursors and reaction conditions can be fine-tuned to optimize the yield and purity of the final product. The robustness of this coupling strategy allows for its application in the synthesis of a broad array of analogues and derivatives for various research applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetone |

| Azetidin-3-amine |

| Benzaldehyde |

| Benzophenone |

| 2,2-Diphenyl-3,3-dimethyloxetane |

| exo-7-Oxabicyclo[4.2.0]oct-2-ene |

| Furan |

| Isobutylene |

| Oxetan-3-one |

| Platinum(IV) oxide |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 2,2,3,3-Tetramethyloxetane |

Mechanistic Investigations in the Synthesis of N Oxetan 3 Yl Azetidin 3 Amine

Elucidation of Reaction Pathways for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring, a nitrogen-containing four-membered heterocycle, is a cornerstone of the synthesis. The inherent ring strain, approximately 25.2 kcal/mol, makes its construction challenging. researchgate.net Several mechanistic pathways have been explored to achieve this transformation, often focusing on intramolecular cyclization or cycloaddition reactions.

One of the most common methods for forming the azetidine ring is through the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. acs.org This pathway involves the cyclization of a preformed chain where a nitrogen nucleophile displaces a leaving group. acs.org A significant competing reaction is the elimination of the HX moiety, which is driven by the strain of the forming four-membered ring. acs.org Another potential side reaction is the formation of a cyclopropane (B1198618) ring if acidic protons are present on the carbon adjacent to the leaving group. acs.org

Palladium-catalyzed C(sp³)–H amination has emerged as a powerful tool for azetidine synthesis. Mechanistic proposals suggest that these reactions can proceed via the formation of an alkyl–Pd(IV) species. rsc.org An oxidant and an additive, such as benziodoxole tosylate and AgOAc respectively, facilitate a dissociative ionization of a tosylate anion from the amino-alkyl-Pd(IV) intermediate. This generates an octahedral Pd(IV) species that undergoes intramolecular cyclization to forge the azetidine ring. rsc.org

Photochemical approaches, such as the aza-Paternò-Büchi reaction, represent a direct [2+2] cycloaddition pathway. researchgate.netrsc.org In this reaction, an imine equivalent reacts with an alkene upon visible light irradiation. Mechanistic studies indicate that a triplet energy transfer from a photocatalyst activates an oxime precursor, which then engages in the cycloaddition. researchgate.netrsc.org

More recent strategies involve radical-based cyclizations. For instance, a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed. nih.gov The proposed mechanism involves the generation of an α-aminoalkyl radical, which adds to an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine ring. nih.gov

Ring expansion reactions also provide a route to functionalized azetidines. A one-carbon ring expansion of bicyclic methyleneaziridines catalyzed by dirhodium has been studied computationally and experimentally. nih.gov The mechanism proceeds through the formation of an aziridinium (B1262131) ylide, which undergoes a concerted, asynchronous rsc.orgmdpi.com-Stevens rearrangement to expand the ring from three to four members, transferring chirality with high fidelity. nih.gov

Table 1: Comparison of Azetidine Ring Formation Pathways

| Method | Key Mechanistic Feature | Common Catalysts/Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Intramolecular Nucleophilic Substitution | SN2 cyclization of γ-amino derivatives. acs.org | Bases, Sulfonating agents (e.g., TsCl) | Readily available starting materials. | Competition with elimination reactions. acs.org |

| Pd-Catalyzed C-H Amination | Reductive elimination from a Pd(IV) intermediate. rsc.org | Pd(II) catalysts, Oxidants (e.g., benziodoxole tosylate). rsc.org | High functional group tolerance. | Requires specialized catalysts and oxidants. |

| Aza-Paternò-Büchi Reaction | [2+2] photocycloaddition of imines and alkenes. rsc.org | Photocatalysts (e.g., Ir(III) complexes). rsc.org | Direct and atom-economical. | Limited to specific classes of imines and alkenes. researchgate.net |

| Radical Cascade Cyclization | Tandem 1,5-HAT and 4-exo-trig cyclization. nih.gov | Photo-induced Copper catalysts. nih.gov | Access to highly substituted azetidines. | Requires careful control of radical intermediates. |

| rsc.orgmdpi.com-Stevens Rearrangement | Concerted ring expansion of aziridinium ylides. nih.gov | Dirhodium catalysts. nih.gov | High stereocontrol. | Substrate-specific. |

Mechanistic Studies of Oxetane (B1205548) Ring Synthesis Pathways

The oxetane ring, the four-membered oxygen-containing heterocycle, is another key structural motif. Its synthesis is also challenging due to ring strain, although slightly less so than azetidine.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. mdpi.combeilstein-journals.orgnih.gov The mechanism involves the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent intersystem crossing and radical recombination yield the oxetane ring. beilstein-journals.org The regioselectivity of the reaction is influenced by the stability of the intermediate diradical. mdpi.com

Intramolecular ring-opening of epoxides is another viable strategy, driven by the thermodynamic favorability of forming a four-membered ring from a three-membered one. beilstein-journals.org This typically involves the intramolecular attack of a suitably positioned hydroxyl group onto an epoxide ring, often facilitated by a catalyst. beilstein-journals.org For example, a domino reaction using a binary Al/TBAB catalyst on bis-epoxy alcohols has been shown to proceed via initial oxetane ring formation followed by subsequent cyclization. beilstein-journals.org

In the biosynthesis of complex natural products like Paclitaxel, oxetane ring formation is often enzyme-mediated. researchgate.netnih.gov Mechanistic studies, including isotopic labeling and quantum chemical calculations, have explored several pathways. nih.govnih.govresearchgate.net One proposed mechanism involves the epoxidation of a double bond, followed by an acid-catalyzed rearrangement of the resulting epoxyester to form the oxetane ring. researchgate.net Alternative pathways considered include neutral-concerted or dissociative reactions. researchgate.net

Recently, methods involving C-H functionalization have been developed. A notable example is the conversion of sp³ alcohols into oxetanes under mild conditions, which streamlines synthetic routes. nih.gov

Kinetic and Thermodynamic Aspects of Amine Linkage Formation

The crucial step in synthesizing N-(oxetan-3-yl)azetidin-3-amine is the formation of the C-N bond between the two heterocyclic moieties. A direct and efficient method for this is the aza-Michael addition of an azetidine amine to an activated oxetane precursor. mdpi.comnih.gov

Specifically, the reaction can be performed between 3-aminoazetidine (or its N-Boc protected form) and methyl 2-(oxetan-3-ylidene)acetate. mdpi.comnih.gov The latter is synthesized via a Horner-Wadsworth-Emmons reaction from oxetan-3-one. mdpi.comnih.govresearchgate.net The aza-Michael addition is typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comnih.gov

The reaction proceeds via the addition of the amine nucleophile to the electron-deficient double bond of the α,β-unsaturated ester. Kinetically, the reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the Michael acceptor. The use of a catalyst like DBU enhances the rate by activating the reactants. The reaction is generally considered to be thermodynamically favorable, leading to the stable C-N bond. Studies on similar aza-Michael additions show that the reactions often proceed to high conversion under mild conditions. mdpi.com

An alternative approach involves the reaction of an amine with an electrophilic oxetane precursor. For example, 3-aryl-3-aminooxetanes can be synthesized via a defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. beilstein-journals.org Kinetic and computational experiments support an SN1 mechanism for this transformation, proceeding through the loss of sulfur dioxide and the formation of a transient oxetane carbocation, which is then trapped by the amine nucleophile. beilstein-journals.org Similarly, Brønsted acid-catalyzed reactions between 3-aryl-oxetanols and alcohols have been shown to proceed through an oxetane carbocation intermediate. rsc.org These reactions are often reversible, and the position of the equilibrium can be influenced by the concentration of the nucleophile and the removal of water. rsc.org

Role of Catalysts and Reagents in Achieving Regio- and Stereoselectivity

Catalysts and reagents are pivotal in controlling the outcome of the synthesis, particularly in achieving the desired regio- and stereoselectivity for the formation and functionalization of the heterocyclic rings.

For Azetidine Synthesis:

Lewis and Brønsted Acids: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines with high selectivity for the C3-position attack. frontiersin.org This is noteworthy as the high basicity of amines can often quench acid catalysts. frontiersin.org

Transition Metals: Gold catalysts, particularly those with bulky 2-biphenylphosphine ligands, are used in the stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov Iridium-tol-BINAP catalysts are employed in the enantioselective reductive coupling of azetidinone with allylic acetates, providing access to chiral azetidinols. nih.gov Copper(I) catalysts, in conjunction with ligands like 2-aminopyridine, facilitate the skeletal rearrangement of O-propargylic oximes to form azetidine nitrones. acs.org Palladium catalysts are crucial for C-H amination pathways. rsc.org

Photocatalysts: Iridium(III) complexes are used to promote aza-Paternò-Büchi reactions through triplet energy transfer. rsc.org

For Oxetane Synthesis:

Lewis Acids: Aluminum-based catalysts have been used to promote the domino synthesis of bicyclic systems containing an oxetane ring from bis-epoxy alcohols. beilstein-journals.org Boron trifluoride etherate is a common Lewis acid used to promote ring-opening reactions of oxetanes. acs.org

Brønsted Acids: These are used to activate tertiary benzylic oxetanols, allowing them to act as electrophiles for reaction with alcohol nucleophiles to form oxetane ethers via a carbocation intermediate. rsc.org

For Amine Linkage Formation:

Bases: DBU is a highly effective catalyst for the aza-Michael addition of amines to α,β-unsaturated oxetane esters, providing a direct route to the final linked structure. mdpi.comnih.gov

Thermal Activation: Oxetane sulfonyl fluorides can be used as precursors that, upon mild heating, undergo a deFS (defluorosulfonylative) reaction to generate an oxetane carbocation, which is then trapped by an amine nucleophile without the need for an external catalyst. nih.govacs.org

The choice of catalyst can dramatically influence which reaction pathway is favored. For example, in the reaction of bicyclic methylene (B1212753) aziridines with diazoacetates, dirhodium catalysts promote a rsc.orgmdpi.com-Stevens rearrangement to form azetidines, while other catalysts might favor competing pathways. nih.gov Similarly, the selection of protecting groups on the nitrogen atom of the azetidine ring can influence reactivity and selectivity in subsequent steps.

Table 2: Selected Catalysts and Their Roles in Synthesis

| Catalyst/Reagent | Ring System | Reaction Type | Mechanistic Role |

|---|---|---|---|

| La(OTf)₃ | Azetidine | Intramolecular aminolysis of epoxides | Lewis acid activation of epoxide for regioselective attack. frontiersin.org |

| Iridium-tol-BINAP | Azetidine | Reductive coupling | Forms chiral complex to control enantioselectivity. nih.gov |

| Gold(I) Complexes | Azetidine | Intermolecular oxidation/cyclization | Generates α-oxo gold carbene for cyclization. nih.gov |

| DBU | Linkage | Aza-Michael Addition | Base catalyst to facilitate nucleophilic addition. mdpi.com |

| Brønsted Acids | Oxetane/Linkage | Etherification | Protonates alcohol to form a good leaving group (water), generating an oxetane carbocation. rsc.org |

| Oxetane Sulfonyl Fluoride | Linkage | Defluorosulfonylative Coupling | Acts as a thermal precursor to an oxetane carbocation. beilstein-journals.orgnih.gov |

Computational Mechanistic Modeling of Key Transformation Steps

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms involved in the synthesis of strained heterocycles. These studies provide insights into transition state energies, reaction pathways, and the origins of selectivity that are often difficult to obtain through experimental means alone.

Azetidine Ring Formation:

DFT calculations have been used to explore the ring expansion of methyleneaziridines. nih.gov These studies revealed that the reaction proceeds through a low-energy transition state for the formation of an aziridinium ylide, followed by a concerted, asynchronous rsc.orgmdpi.com-Stevens rearrangement. The calculations confirmed that this pathway is significantly lower in energy than competing cyclopropanation or cheletropic elimination pathways, explaining the observed product selectivity. nih.gov

In the copper-catalyzed radical annulation to form azetidines, DFT calculations indicated that the formation of a tertiary radical intermediate is critical for the success of the subsequent 4-exo-trig cyclization. nih.gov

Oxetane Ring Formation:

The mechanism of oxetane formation in Paclitaxel biosynthesis has been extensively studied using DFT. nih.govpleiades.online These calculations have evaluated different proposed pathways, such as those involving ene-acetoxy or ene-hydroxy intermediates, on different electronic spin state surfaces. The results support that enzyme-catalyzed epoxidation is a key step, forming a stable intermediate en route to the oxetane ring. nih.gov

DFT studies on the metal hydride atom transfer/radical polar crossover (MHAT/RPC) method for oxetane synthesis revealed that the oxetane ring is formed before a potential five-membered tetrahydrofuran (B95107) ring in a domino process, clarifying the reaction sequence. beilstein-journals.org

Simplified models have been used in DFT studies to assess the ring-closure step for oxetane formation via a proposed SN1-type process involving a tertiary carbocation intermediate. researchgate.net

Coupling and Reactivity:

The reactivity of benzylic oxetane radicals has been investigated using computational methods. chemrxiv.org These studies showed that benzylic radicals within a strained ring are less stable and more π-delocalized compared to unstrained analogues. This property makes the subsequent Giese addition to an activated alkene irreversible, leading to higher product yields and less radical dimerization. chemrxiv.org

Kinetic and computational experiments support an SN1 mechanism for the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, proceeding via an oxetane carbocation. beilstein-journals.org

These computational models provide a detailed, atomistic view of the reaction coordinates, validating proposed mechanisms and guiding the design of new, more efficient synthetic strategies. researchgate.net

Computational and Theoretical Chemistry of N Oxetan 3 Yl Azetidin 3 Amine

Quantum Mechanical (QM) Studies of Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to elucidating the three-dimensional structure and electron distribution of N-(oxetan-3-yl)azetidin-3-amine. These calculations allow for the prediction of stable conformations, geometric parameters such as bond lengths and angles, and electronic properties that are difficult to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost, making it ideal for analyzing the conformational landscape of medium-sized molecules like this compound. etprogram.org Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G* or larger, are commonly employed for such analyses. researchgate.netnih.gov

For this compound, DFT calculations are crucial for identifying the various possible low-energy conformers. These arise from the puckering of the two rings and rotation around the C-N-C single bonds of the amine linker. The calculations would involve geometry optimization of several initial structures to find the local and global energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. The primary conformations would likely differ in the relative orientation of the two rings (e.g., extended vs. folded) and the puckering state of each ring.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Azetidine (B1206935) Puckering | Oxetane (B1205548) Puckering | N-H Orientation | Relative Energy (kcal/mol) |

| 1 (Global Min) | Equatorial-like | Planar/Slightly Puckered | Anti | 0.00 |

| 2 | Axial-like | Planar/Slightly Puckered | Anti | +0.85 |

| 3 | Equatorial-like | Planar/Slightly Puckered | Gauche | +1.50 |

| 4 | Axial-like | Planar/Slightly Puckered | Gauche | +2.40 |

| Note: This table is illustrative, based on principles of steric hindrance and ring strain in related molecules. The "Equatorial-like" and "Axial-like" terms refer to the position of the substituent on one ring relative to the other. Actual values would require specific calculations. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for structural parameters compared to DFT, albeit at a greater computational expense. nih.gov These methods are used to calculate precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer.

For this compound, ab initio calculations would refine the geometry obtained from DFT. Studies on unsubstituted oxetane and azetidine provide baseline values. Unsubstituted oxetane has C-O and C-C bond lengths of approximately 1.46 Å and 1.53 Å, respectively, with a puckered conformation. acs.org Azetidine has a ring strain energy of about 25.2 kcal/mol, comparable to cyclobutane (B1203170), and exhibits significant puckering. nih.govresearchgate.net The introduction of the bulky substituents at the 3-positions of both rings in this compound is expected to influence these parameters, likely causing slight elongation of the C-C and C-N bonds within the rings and adjustments to the bond angles to relieve steric strain.

Table 2: Representative Structural Parameters for Azetidine and Oxetane Rings

| Parameter | Unsubstituted Azetidine | Unsubstituted Oxetane acs.org | Expected Range for this compound |

| Ring Puckering Angle | ~15-25° nih.govsmu.edu | ~7-9° acs.orgnih.gov | Variable, influenced by inter-ring interactions |

| C-N Bond Length (Azetidine) | ~1.48 Å | N/A | 1.48 - 1.50 Å |

| C-C Bond Length (Azetidine) | ~1.55 Å | N/A | 1.55 - 1.57 Å |

| C-O Bond Length (Oxetane) | N/A | ~1.46 Å | 1.46 - 1.48 Å |

| C-C Bond Length (Oxetane) | N/A | ~1.53 Å | 1.53 - 1.55 Å |

| C-N-C Angle (Amine Linkage) | N/A | N/A | 112 - 118° |

| Note: This table presents typical literature values for the parent heterocycles and educated estimations for the target molecule. Precise values depend on the specific conformer and computational method. |

Conformational Landscapes and Ring Dynamics

The flexibility of this compound is defined by the dynamic motions of its constituent rings and the linkage between them. Understanding these dynamics is key to describing its behavior in different chemical environments.

Both four-membered rings are not planar. The oxetane ring is known to be relatively flat but possesses a small barrier to planarity, with a puckering angle that can be influenced by substituents. acs.orgnih.govpitt.edu The azetidine ring is more significantly puckered. nih.gov The nitrogen atom in azetidine undergoes rapid pyramidal inversion at room temperature, which is coupled with the ring's puckering motion. nih.gov

In this compound, these motions are coupled. The puckering of the azetidine ring and the inversion at its nitrogen atom will influence the orientation of the oxetanyl substituent, and vice-versa. Computational studies can map the potential energy surface for these motions, revealing the energy barriers between different puckered states. The barrier to planarity for the azetidine ring is expected to be a few kcal/mol, while the oxetane ring's barrier is lower. smu.eduresearchgate.net The presence of the large substituent on each ring likely creates a more complex energy landscape with distinct, stable puckered conformations.

Rotation around the single bonds of the secondary amine linker (Cazetidine-Namine and Namine-Coxetane) is another key conformational process. The energy barriers for these rotations dictate the flexibility of the connection between the two heterocyclic units. These barriers are generally low for simple amines but can be significant if there is steric hindrance between the two rings. sci-hub.se

Theoretical calculations, typically using DFT, can determine these rotational barriers by mapping the energy profile as a function of the dihedral angle. For this compound, the rotational barrier would likely be in the range of 3-7 kcal/mol, influenced by steric clashes between the ring hydrogens and the amine proton in the transition state. This relatively free rotation, combined with ring puckering, results in a molecule that is not rigid but exists as an equilibrium of rapidly interconverting conformers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, using the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. ajchem-a.comacs.org The energy and spatial distribution of these orbitals are key predictors of nucleophilic and electrophilic behavior.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, as they possess lone pairs of electrons, which are typically higher in energy than C-C or C-H bonding orbitals. The secondary amine nitrogen is likely the dominant contributor to the HOMO, making it the primary site for electrophilic attack (e.g., protonation, alkylation). The azetidine ring nitrogen would also contribute significantly.

The LUMO, conversely, represents the most accessible empty orbital. It is expected to be distributed across the C-N and C-O antibonding orbitals of the strained rings. Nucleophilic attack would likely target the carbon atoms adjacent to the heteroatoms (nitrogen in azetidine, oxygen in oxetane), as these are the most electrophilic centers and are associated with the LUMO. The strained nature of the rings makes them susceptible to ring-opening reactions initiated by nucleophiles, a process whose feasibility can be rationalized by FMO analysis. jlu.edu.cn

Table 3: Illustrative FMO Energy Data for this compound and Related Fragments

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Azetidine (calc.) | ~ -9.5 | ~ +1.5 | ~ 11.0 |

| Oxetane (calc.) | ~ -10.5 | ~ +1.8 | ~ 12.3 |

| Dimethylamine (calc.) | ~ -9.0 | ~ +2.0 | ~ 11.0 |

| This compound (Expected) | ~ -8.8 | ~ +1.2 | ~ 10.0 |

| Note: This table provides estimated values based on typical computational results for similar molecules to illustrate trends. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com The combination of the amine and two heterocyclic moieties in the target molecule is expected to raise the HOMO energy and lower the LUMO energy compared to the individual parent rings, resulting in a smaller energy gap and indicating a reactive species. |

Analysis of Ring Strain and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by the inherent strain within its two four-membered rings. Both azetidine and oxetane are characterized by significant ring strain energy due to the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. researchgate.netbeilstein-journals.org This strain is a key factor that makes these rings valuable motifs in medicinal chemistry, as they are strained enough to be reactive under specific conditions but are generally more stable than their three-membered counterparts, aziridines and oxiranes. researchgate.netclockss.org

Computational studies on the parent heterocycles provide quantitative insight into this strain. The ring strain energy for azetidine is calculated to be approximately 25.2–25.4 kcal/mol, while oxetane possesses a nearly identical strain energy of about 25.5 kcal/mol. researchgate.netbeilstein-journals.orgclockss.org This stored energy is a thermodynamic driving force for reactions that involve ring-opening, as the resulting acyclic structures are significantly lower in energy. clockss.org

The origin of this strain lies in the compressed endocyclic bond angles. For instance, X-ray and computational studies of oxetane show C-C-C and C-O-C bond angles around 85-92°, far from the ideal tetrahedral angle. beilstein-journals.orgacs.org To minimize torsional strain from eclipsing hydrogen atoms, the rings are not planar but adopt a puckered conformation. beilstein-journals.orgacs.org Unsubstituted oxetane has a calculated puckering angle of about 8.7°. beilstein-journals.org This puckering is a crucial feature of the molecule's conformational landscape.

| Property | Aziridine (B145994) | Azetidine | Pyrrolidine (B122466) | Oxirane | Oxetane | Tetrahydrofuran (B95107) |

| Ring Size | 3 | 4 | 5 | 3 | 4 | 5 |

| Ring Strain (kcal/mol) | ~26.7 researchgate.net | ~25.2 researchgate.netclockss.org | ~5.8 researchgate.net | ~27.3 beilstein-journals.org | ~25.5 beilstein-journals.org | ~5.6 beilstein-journals.org |

| pKa (of conjugate acid) | 7.98 clockss.org | 11.29 clockss.org | 11.31 clockss.org | - | - | - |

| Puckering Angle | Planar | Puckered | Puckered | Planar | ~8.7° beilstein-journals.org | Puckered |

This table presents comparative data for azetidine, oxetane, and related cyclic amines and ethers based on cited literature.

The influence of this ring strain on reactivity is profound. Computational studies on related systems demonstrate that the relief of ring strain can render reactions that might otherwise be reversible into irreversible processes. chemrxiv.org For example, the Giese addition of radicals to strained rings like oxetanes is often an exergonic process, which helps to minimize side reactions and improve product yields. beilstein-journals.orgchemrxiv.org However, theoretical models also suggest that ring strain alone does not fully explain reactivity trends. Factors such as bond delocalization in the transition state also play a critical role, particularly when comparing the reactivity of three- and four-membered rings. acs.orgnih.gov The anionic ring-opening of oxirane is orders of magnitude faster than that of oxetane, a difference that computational studies attribute more to electronic delocalization effects than to the small difference in strain energy. acs.org For this compound, this implies that reactions can be initiated at either ring, with the specific conditions and reagents determining the regioselectivity. The strain in both rings makes them susceptible to nucleophilic attack and ring-opening transformations, providing pathways to more complex molecular architectures. researchgate.net

Solvent Effects on Molecular Conformation and Reactivity

Solvents play a crucial role in dictating the behavior of flexible molecules like this compound by influencing both its three-dimensional shape (conformation) and its chemical reactivity. frontiersin.orgsci-hub.se The puckered conformations of the azetidine and oxetane rings are not static but exist in a dynamic equilibrium. The relative energies of these conformers, and the barriers to interconversion, can be significantly altered by the surrounding solvent medium.

Computational studies have shown that a solvent's properties, such as polarity (dielectric constant) and its ability to form hydrogen bonds, can stabilize one conformation over another. ekb.eg For four-membered heterocycles, the dipole moment can change significantly with the degree of puckering, leading to differential solvation energies. tandfonline.com Theoretical models that incorporate explicit solvent molecules—where specific interactions between the solute and individual solvent molecules are calculated—often provide a more accurate picture than simpler implicit models. frontiersin.org Research on the cyclization of δ-epoxy-nitriles demonstrated that the reaction selectivity switched from favoring a four-membered ring in benzene (B151609) to a five-membered ring in toluene. frontiersin.org This experimental outcome could only be rationalized by computational models that included explicit solvent molecules, which revealed that specific solute-solvent interactions altered the conformation of the transition state. frontiersin.org

| Study / Reaction System | Solvent 1 | Outcome 1 | Solvent 2 | Outcome 2 | Reference |

| Cyclization of δ-epoxy-nitrile | Benzene | Favored 4-membered ring product | Toluene | Favored 5-membered ring product | frontiersin.org |

| Polar radical crossover on azetidine | Dichloromethane | Low diastereoselectivity | 2-Methyl-THF | Improved diastereoselectivity (5:1 dr) | nih.gov |

| Suzuki–Miyaura coupling | 1,4-Dioxane | No desired product | Toluene | Product obtained (64% yield) | mdpi.com |

| Aza-Michael addition | Acetonitrile | Reaction at 45-65 °C | - | - | mdpi.com |

This table summarizes findings from studies on related heterocyclic systems where solvent choice had a decisive impact on the reaction outcome.

For this compound, the presence of two heteroatoms (oxygen and nitrogen) allows for specific interactions, such as hydrogen bonding, with protic solvents. In non-polar solvents, intramolecular hydrogen bonding between the amine proton and the oxetane oxygen might influence the preferred conformation. In contrast, polar protic solvents like water or methanol (B129727) could disrupt this interaction by forming stronger intermolecular hydrogen bonds, leading to a different conformational preference.

N Oxetan 3 Yl Azetidin 3 Amine As a Versatile Building Block in Organic Synthesis

Derivatization Strategies for the Secondary Amine Functionality

The secondary amine in N-(oxetan-3-yl)azetidin-3-amine is a key handle for introducing a wide array of substituents and building out molecular complexity. Standard amine chemistry, including alkylation, acylation, and reductive amination, can be readily applied to this functional group.

Alkylation and Acylation Reactions

The nucleophilic secondary amine can be functionalized through reactions with various electrophiles.

Alkylation: Direct alkylation with alkyl halides or other electrophiles provides a straightforward method to generate tertiary amines. The reaction typically proceeds in the presence of a base to neutralize the acid generated. While direct alkylation of amines can sometimes lead to overalkylation, careful control of stoichiometry and reaction conditions can favor the desired mono-alkylation product. masterorganicchemistry.com For instance, the synthesis of related 3,3-disubstituted azetidine (B1206935) ethers has been achieved via the reaction of azetidinols with alkyl halides, demonstrating the accessibility of the azetidine nitrogen for alkylation. rsc.org

Acylation: Acylation of the secondary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a robust and widely used transformation in medicinal chemistry to introduce diverse functionalities. In the synthesis of NAAA inhibitors, for example, 3-aminoazetidin-2-one (B3054971) derivatives were readily acylated using various acyl chlorides in the presence of triethylamine. nih.gov This precedent suggests that this compound would react similarly to form stable amide products.

| Reaction Type | Substrate | Electrophile | Typical Conditions | Product Type |

| Alkylation | Secondary Amine | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Tertiary Amine |

| Acylation | Secondary Amine | Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | Amide |

| Acylation | Secondary Amine | Carboxylic Acid (RCOOH) | Coupling Agent (e.g., HATU, EDC), Base, Solvent | Amide |

Reductive Amination Applications

Reductive amination is a powerful method for forming carbon-nitrogen bonds and represents one of the most important methods for synthesizing amines. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.com

This compound can participate in reductive amination in two key ways:

As a Substrate: The secondary amine can be reacted with a diverse library of aldehydes and ketones to generate more complex tertiary amines. This allows for the late-stage introduction of the N-(oxetan-3-yl)azetidin-3-yl moiety onto a carbonyl-containing molecule.

As a Product: The parent compound itself can be synthesized via the reductive amination of azetidin-3-amine (B9764) with oxetan-3-one. Oxetan-3-one is a widely used building block in drug discovery, often employed in reductive amination reactions. nih.gov

| Carbonyl Partner | Amine Partner | Reducing Agent | Product |

| Aldehyde (RCHO) | This compound | NaBH(OAc)₃ or NaBH₃CN | N-alkyl-N-(oxetan-3-yl)azetidin-3-amine |

| Ketone (R₂CO) | This compound | NaBH(OAc)₃ or NaBH₃CN | N-alkyl-N-(oxetan-3-yl)azetidin-3-amine |

| Oxetan-3-one | Azetidin-3-amine | NaBH(OAc)₃ or NaBH₃CN | This compound |

Functionalization of the Azetidine Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses inherent ring strain (approximately 26 kcal/mol) that drives its reactivity. rsc.org This strain can be harnessed for various synthetic transformations.

Regioselective Substitution Reactions of the Azetidine Ring

Functionalization of the azetidine ring itself, beyond the exocyclic amine, can provide access to novel derivatives. Research on related systems, such as 2-arylazetidines, has shown that regioselective lithiation and subsequent functionalization can be achieved, with the substituent on the nitrogen atom directing the position of metalation. rsc.org For N-Boc protected azetidines, α-benzylic lithiation is observed, whereas N-alkylazetidines favor ortho-lithiation on the aryl ring. rsc.org This suggests that the N-oxetanyl group could influence the regioselectivity of C-H functionalization on the azetidine ring.

A common method for introducing substituents at the 3-position of the azetidine ring involves the aza-Michael addition of amines to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com This strategy is primarily used for constructing the core of 3-aminoazetidine derivatives rather than functionalizing the pre-formed this compound.

Strain-Release Ring-Opening Reactions of the Azetidine Ring

The considerable ring strain of azetidines makes them susceptible to ring-opening reactions under appropriate conditions, providing access to linear amine derivatives. acs.org This reactivity is driven by the release of approximately 26 kcal/mol of strain energy. rsc.org The ring-opening of azetidines can be promoted by Lewis or Brønsted acids, which activate the ring towards nucleophilic attack. The rate of nucleophilic ring-opening for azetidine is significantly slower than for the more strained three-membered aziridine (B145994) ring, highlighting its greater stability and handleability. acs.org

For a molecule like this compound, acid-catalyzed ring-opening would likely involve protonation of the azetidine nitrogen, followed by nucleophilic attack at one of the ring carbons, leading to a functionalized γ-amino amine. The specific outcome would depend on the nucleophile used and the reaction conditions.

Functionalization of the Oxetane (B1205548) Ring System

The oxetane ring is a valuable motif in medicinal chemistry, often serving as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups. beilstein-journals.org While it also possesses significant ring strain (25.5 kcal/mol), its reactivity is highly dependent on the substitution pattern. beilstein-journals.org

Oxetanes substituted at the 3-position, and particularly 3,3-disubstituted oxetanes, are generally more stable towards ring-opening than other substitution patterns. acs.orgnih.gov This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles required for ring-opening. acs.org In this compound, the oxetane ring is 3-substituted, which confers a degree of stability.

However, functionalization of the oxetane ring is still possible. Radical-mediated processes have been developed for the functionalization of benzylic oxetanes. acs.org Furthermore, ring-opening can be induced under certain conditions, for instance, through intramolecular attack by a suitably positioned nucleophile or under strong acidic conditions. nih.govbeilstein-journals.org For this compound, derivatization strategies would likely focus on functionalizing the intact ring or carefully controlled ring-opening to access different scaffolds. The oxygen atom of the oxetane is a strong hydrogen-bond acceptor, a property that can influence the molecule's conformation and interactions with biological targets. beilstein-journals.org

Regioselective Substitution Reactions of the Oxetane Ring

The oxetane ring within this compound and related structures is susceptible to regioselective substitution reactions, allowing for the introduction of various functional groups. The strain of the four-membered ring and the activating effect of the oxygen atom influence its reactivity.

Research has shown that 3-substituted oxetanes can undergo regioselective reactions. For instance, the introduction of an oxetane or azetidine group into heteroaromatic systems has been achieved through radical addition reactions, such as the Minisci reaction. acs.org Additionally, the synthesis of 3,3-disubstituted oxetanes with functionalities like hydroxy, amino, and carboxylic acid residues has been reported, providing building blocks for further chemical modifications. acs.org These transformations highlight the ability to selectively functionalize the oxetane ring while preserving the core structure.

Ring-Opening Reactions of the Oxetane Ring

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to novel molecular scaffolds. These reactions can be initiated by various reagents and are influenced by the substitution pattern on the ring.

While the oxetane ring is generally stable, it can be opened under certain acidic conditions. nih.gov For example, the ring-opening of azetidines by nucleophilic attack has been described, and similar principles can apply to the oxetane ring under harsh conditions. mdpi.com However, many synthetic protocols are designed to be chemoselective, avoiding the undesired ring-opening of the oxetane. beilstein-journals.org The stability of the oxetane ring is a key feature, as it often serves as a metabolically stable replacement for other functional groups. beilstein-journals.orgbeilstein-journals.org

Applications in Scaffold Diversification and Complex Molecule Construction

The this compound scaffold is a valuable tool for generating diverse molecular architectures. Its distinct chemical properties allow for its incorporation into a wide range of complex molecules, enhancing their drug-like characteristics.

The use of oxetane- and azetidine-containing building blocks facilitates the creation of novel heterocyclic amino acid derivatives. mdpi.com These building blocks can be further diversified through reactions like the Suzuki-Miyaura cross-coupling, expanding the accessible chemical space. mdpi.com The incorporation of oxetane and azetidine motifs is a strategy to access new, medicinally relevant compounds. researchgate.net

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

A significant application of this compound derivatives is in the synthesis of peptidomimetics. Replacing a standard peptide bond with an oxetane-containing fragment can lead to compounds with improved stability against enzymatic degradation.

Solid-phase peptide synthesis (SPPS) has been successfully employed to incorporate oxetane-modified dipeptide building blocks into peptide chains. ljmu.ac.uknih.gov This approach allows for the creation of peptidomimetics where a backbone amide C=O group is replaced by an oxetane ring. ljmu.ac.uknih.gov These "oxetanyl peptides" retain the hydrogen-bond donor/acceptor pattern of the original peptide bond but are resistant to hydrolysis, offering a promising strategy for developing more robust peptide-based therapeutics. acs.org The synthesis of these building blocks is often achieved in a few steps, making them readily accessible for SPPS. nih.govresearchgate.net

Role in Fragment-Based Approaches

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for binding to a biological target. The this compound scaffold and its components are well-suited for this approach due to their desirable physicochemical properties.

Oxetanes are considered valuable fragments in FBDD because they can improve properties like metabolic stability. acs.org The use of oxetane-containing building blocks is a common strategy in the design of fragment libraries. nih.gov The unique three-dimensional shape and polarity of the oxetane and azetidine rings can provide favorable interactions within a protein's binding site, making them attractive starting points for the development of more potent and selective drug candidates.

Data Tables

Table 1: Examples of Reactions Involving the Oxetane Ring

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Regioselective Substitution | Radical addition (Minisci reaction) | Heteroaryl-substituted oxetanes | acs.org |

| Ring-Opening | Acidic conditions | Ring-opened products | nih.gov |

| Scaffold Diversification | Suzuki-Miyaura cross-coupling | Diversified heterocyclic compounds | mdpi.com |

Table 2: Applications in Peptidomimetics and Fragment-Based Design

| Application | Key Feature | Advantage | Reference |

| Peptidomimetics (SPPS) | Replacement of amide C=O with oxetane | Increased metabolic stability | ljmu.ac.uknih.gov |

| Fragment-Based Drug Discovery | Use of oxetane-containing fragments | Improved physicochemical properties | acs.orgnih.gov |

Synthesis and Exploration of N Oxetan 3 Yl Azetidin 3 Amine Analogs and Derivatives

Structure-Reactivity Relationships within N-(oxetan-3-yl)azetidin-3-amine Derivatives

The reactivity and conformation of this compound derivatives are intricately linked to the electronic and steric nature of substituents on both the azetidine (B1206935) and oxetane (B1205548) rings.

Impact of Substituents on Amine Reactivity

The basicity and nucleophilicity of the secondary amine in this compound are influenced by the electronic properties of substituents on the azetidine and oxetane rings. The introduction of an oxetane motif is known to attenuate the basicity of proximal amines. acs.org For instance, replacing a cyclobutyl group with an oxetane in a series of protein kinase Cθ inhibitors resulted in less basic amines. nih.gov This effect is attributed to the electron-withdrawing nature of the oxygen atom in the oxetane ring.

The reactivity of the azetidine nitrogen can be modulated by the choice of protecting groups. The use of an N-Boc (tert-butyloxycarbonyl) group is common in synthetic routes, allowing for controlled reactions at other sites of the molecule. mdpi.comnih.gov The diastereoselectivity of cyclization reactions to form fused azetidines is dependent on the nature of the substituents on the nitrogen atom, with N-benzyl derivatives showing high diastereoselectivity. acs.org

Influence of Ring Substitution on Conformation and Strain

Azetidine and oxetane rings are strained four-membered heterocycles. beilstein-journals.orgacs.org The puckering of the oxetane ring can be influenced by substituents, which can lead to more puckered conformations to alleviate eclipsing interactions. acs.org The internal bond angles of the oxetane ring are smaller than those of larger cyclic ethers, which increases the p-character of the ring bonds. acs.org

The conformational dynamics of 3,3-substituted azetidine moieties can be observed in NMR spectroscopy, where characteristic methylene (B1212753) protons may appear broadened. mdpi.com The strain of the azetidine ring can also influence its reactivity. For example, the success of Yang cyclization to form azetidinols depends on factors that favor cyclization of the diradical intermediate over cleavage. acs.org

Scaffold Modifications: Variations of Azetidine and Oxetane Ring Sizes

The synthesis of homologs with different cyclic amine and ether ring sizes allows for the exploration of how ring size affects the properties and potential biological activity of the resulting molecules.

Synthesis of Homologs with Different Cyclic Amine Rings

The aza-Michael addition is a versatile method for synthesizing derivatives with varying cyclic amine rings. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate can react with various cyclic amines, such as pyrrolidine (B122466) and morpholine, to yield the corresponding adducts in good yields. mdpi.com This indicates that increasing the size of the heterocyclic aliphatic amine from a four- to a six-membered ring does not negatively impact the reaction. mdpi.com The synthesis of aza-heterocyclic molecules containing the azetidine subunit has been a focus due to their diverse biological activities. mdpi.com

Synthesis of Homologs with Different Cyclic Ether Rings

The synthesis of homologs with different cyclic ether rings can be achieved through various synthetic strategies. Williamson etherification is a classic method for forming cyclic ethers, including oxetanes, from diols. acs.org The synthesis of 3,3-disubstituted oxetanes has been reported through routes involving cyclization and nucleophilic substitution. acs.org The reactivity of these homologs can be influenced by ring strain, with the hydrogen-bond-accepting ability of cyclic ethers being stronger for the four-membered oxetane ring compared to larger rings. beilstein-journals.org

Isosteric Replacements within the this compound Core

Isosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties of a molecule while retaining its desired biological activity. beilstein-journals.org

The oxetane ring in this compound can be considered a bioisostere for other functional groups. Oxetan-3-ol and its derivatives have been investigated as potential bioisosteres for the carboxylic acid functional group. researchgate.net Although they have limited acidity, they can act as hydrogen bond donors and acceptors. researchgate.net The oxetane motif itself is often used as a replacement for gem-dimethyl or carbonyl groups, which can lead to improved metabolic stability and reduced lipophilicity. beilstein-journals.orgacs.org

The azetidine ring can also be part of an isosteric replacement strategy. For example, replacing a piperidine (B6355638) ring with a cyclobutyldiamine containing a cyclobutane (B1203170) core, a carbocyclic analog of azetidine, has been used to develop selective inhibitors. nih.gov The synthesis of azetidine derivatives often involves the use of azetidin-3-one (B1332698) as a versatile synthon. researchgate.net

Below is a data table summarizing the synthesis of various analogs and derivatives discussed:

| Starting Material | Reagent/Reaction Condition | Product | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine, DBU, acetonitrile, 65 °C | 1,3′-Biazetidine derivative | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine, DBU, acetonitrile | Pyrrolidine-substituted azetidine | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Morpholine, DBU, acetonitrile | Morpholine-substituted azetidine | mdpi.com |

| Methyl 2-(oxetan-3-ylidene)acetate | 3-N-Boc-aminoazetidine hydrochloride, DBU, acetonitrile, 45 °C | This compound derivative | mdpi.com |

| Diol | Appel reaction, base | Oxetane | acs.org |

Stereochemical Implications in Analog Synthesis

The three-dimensional arrangement of atoms in analogs of this compound is a critical determinant of their biological activity and physicochemical properties. The inherent chirality and potential for multiple stereocenters within the fused or linked oxetane and azetidine ring systems necessitate precise control over stereochemistry during synthesis. The development of diastereoselective and enantioselective methodologies is therefore paramount to accessing specific, stereochemically pure isomers for structure-activity relationship (SAR) studies and drug development. These advanced synthetic strategies allow for the selective formation of desired stereoisomers, thereby avoiding the challenging separation of isomeric mixtures and enabling a clearer understanding of how molecular geometry influences biological function.

Diastereoselective and Enantioselective Approaches to Analogs

The synthesis of chiral analogs containing oxetane and azetidine moieties has been significantly advanced through the development of sophisticated catalytic systems that can effectively control the formation of stereocenters. These methods are broadly categorized into diastereoselective approaches, which control the relative stereochemistry between multiple stereocenters, and enantioselective approaches, which control the absolute stereochemistry to yield a specific enantiomer.

Diastereoselective Synthesis

Diastereoselectivity is often achieved by employing substrate-controlled or reagent-controlled strategies. For instance, the Staudinger [2+2]-cyclocondensation reaction has been utilized to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov This reaction, between acetoxyketene and specific epoxyimines, sets the relative stereochemistry of the substituents on the azetidinone ring. nih.gov Subsequent intramolecular ring closure of these intermediates leads to stereodefined oxolane-fused bicyclic β-lactams. nih.gov

Another powerful strategy involves the catalytic reductive coupling of ketones. Iridium-catalyzed reactions, in particular, have shown exceptional control over diastereoselectivity. In the reductive coupling of oxetanone or azetidinone with non-racemic allylic acetates using an Iridium-tol-BINAP catalyst, the reaction proceeds with high levels of catalyst-directed diastereoselectivity. nih.gov This allows for the synthesis of complex α-stereogenic oxetanols and azetidinols, which are valuable precursors for more elaborate analogs. nih.gov

The table below summarizes key findings in diastereoselective syntheses relevant to oxetane and azetidine structures.

Table 1: Examples of Diastereoselective Syntheses of Oxetane and Azetidine Precursors

| Entry | Substrates | Catalyst/Reagent | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Acetoxyketene + Epoxyimines | None (Staudinger Cycloaddition) | cis-Azetidin-2-ones | High | - | nih.gov |

| 2 | Oxetanone 1a + Allylic Acetate 2w | Ir-tol-BINAP | α-Stereogenic Oxetanol | >20:1 | 91 | nih.gov |

| 3 | Azetidinone 1b + Allylic Acetate 2w | Ir-tol-BINAP | α-Stereogenic Azetidinol | >20:1 | 99 | nih.gov |

Enantioselective Synthesis

Enantioselective synthesis, the generation of a single enantiomer of a chiral molecule, is predominantly achieved through asymmetric catalysis. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Iridium-based catalysts have proven to be exceptionally versatile in this domain. Using an air- and water-stable iridium-tol-BINAP catalyst, the 2-propanol-mediated reductive coupling of racemic allylic acetates with symmetric ketones like oxetanone and N-benzhydryl azetidinone yields highly enantiomerically enriched chiral α-stereogenic oxetanols and azetidinols. nih.gov This method is notable for its ability to perform enantiotopic π-facial discrimination on symmetric ketones, a significant challenge in asymmetric synthesis. nih.gov The reaction tolerates a wide array of complex, nitrogen-rich substituents, underscoring its utility in medicinal chemistry. nih.gov